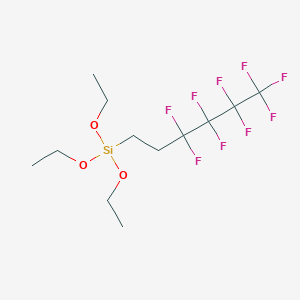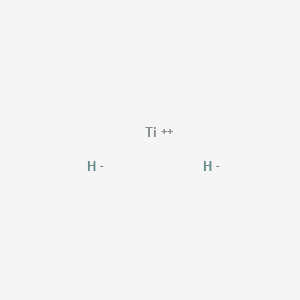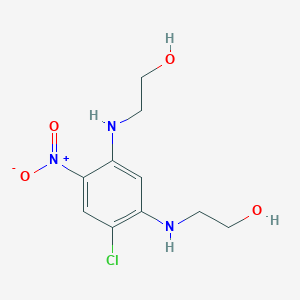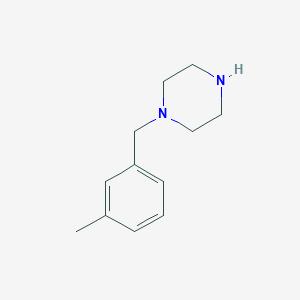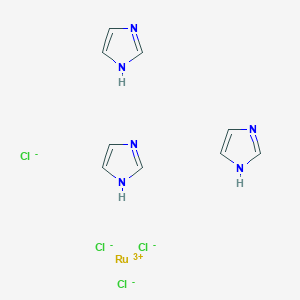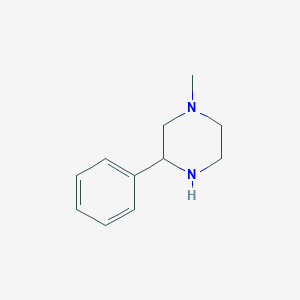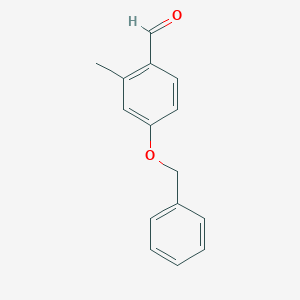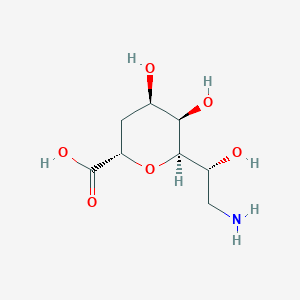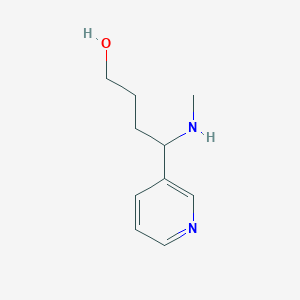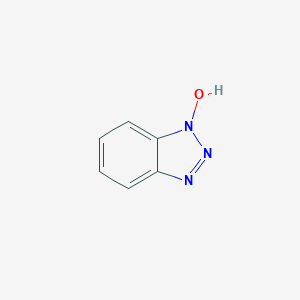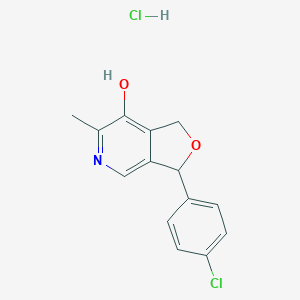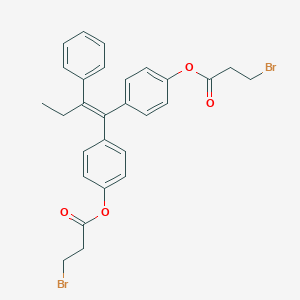
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been found to exhibit significant biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth and proliferation of cancer cells. In addition, it has shown potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of new anticancer drugs. Furthermore, it has shown potential anti-inflammatory and antioxidant effects, which could be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its toxicity, which could limit its potential applications.
Orientations Futures
There are several future directions for research on 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene. One of the most promising areas of research is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various types of cancer. In addition, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress.
Conclusion:
In conclusion, 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene is a synthetic compound that has shown promising results in various fields of scientific research. It has potential applications in the development of new drugs for the treatment of cancer, as well as for the treatment of other diseases such as inflammation and oxidative stress. Further research is needed to determine the optimal dosage and administration of this compound, as well as its mechanism of action and potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has been achieved using various methods. One of the most common methods involves the reaction of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with 3-bromopropionyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
Applications De Recherche Scientifique
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, it has been found to induce apoptosis in cancer cells, which is a promising avenue for the development of new anticancer drugs.
Propriétés
Numéro CAS |
110008-59-8 |
|---|---|
Nom du produit |
1,1-Bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Formule moléculaire |
C28H26Br2O4 |
Poids moléculaire |
586.3 g/mol |
Nom IUPAC |
[4-[1-[4-(3-bromopropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C28H26Br2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
Clé InChI |
UYSSWWJEIFIMLY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCBr)C2=CC=C(C=C2)OC(=O)CCBr)C3=CC=CC=C3 |
Synonymes |
1,1-BBPPBE 1,1-bis(4-(3-bromopropionyloxyphenyl))-2-phenylbut-1-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



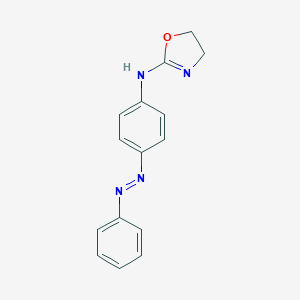
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)
